Ethyl 4,6-O-benzylidene-b-D-galactopyranoside

Carbohydrate Chemistry Protecting Group Strategy Regioselective Synthesis

Ethyl 4,6-O-benzylidene-β-D-galactopyranoside (CAS 101833-22-1) is the validated scaffold for α-selective galactosylation and orthogonal oligosaccharide assembly. The non-participating ethyl aglycone guarantees stereochemical fidelity in glycosylation, while the 4,6-O-benzylidene acetal shields O4/O6 for regioselective C-3 modification. Unlike methyl or phenyl analogs, this ethyl variant eliminates aglycone-transfer side reactions and ensures consistent α-selectivity driven by benzylidene conformational bias. Essential for synthesizing tumor-associated carbohydrate antigens and 3-azido-3-deoxy-galactosides. Choose the validated building block—avoid costly re-optimization with unproven substitutes.

Molecular Formula C15H20O6
Molecular Weight 296.31 g/mol
CAS No. 101833-22-1
Cat. No. B035286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,6-O-benzylidene-b-D-galactopyranoside
CAS101833-22-1
Molecular FormulaC15H20O6
Molecular Weight296.31 g/mol
Structural Identifiers
SMILESCCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
InChIInChI=1S/C15H20O6/c1-2-18-15-12(17)11(16)13-10(20-15)8-19-14(21-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15-/m1/s1
InChIKeyUWCTXXNFSDZRJM-JDBBLOKJSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,6-O-Benzylidene-β-D-galactopyranoside (CAS 101833-22-1) for Regioselective Glycosylation and Carbohydrate Synthesis Procurement


Ethyl 4,6-O-benzylidene-β-D-galactopyranoside (CAS 101833-22-1) is a specialized protected carbohydrate derivative that belongs to the monosaccharide class and features a benzylidene acetal protecting group at the O4 and O6 positions . This structural motif is crucial for regioselective synthetic transformations in complex oligosaccharide assembly, as it renders the O2 and O3 hydroxyl groups accessible for further selective modification [1], while the ethyl aglycone at the anomeric center provides a stable, non-participating group suitable for orthogonal glycosylation strategies [2]. The compound is typically available from commercial vendors as a powder with purity specifications of ≥95% or ≥98% [3].

Why Generic Substitution of Ethyl 4,6-O-Benzylidene-β-D-galactopyranoside (CAS 101833-22-1) Fails: The Critical Role of Aglycone in Regioselective Outcomes


Interchanging ethyl 4,6-O-benzylidene-β-D-galactopyranoside with a generic 4,6-O-benzylidene galactopyranoside carrying a different aglycone (e.g., methyl, phenyl, or allyl) or lacking a protective group is not a trivial substitution due to the profound influence of the anomeric substituent on both synthetic efficiency and downstream product profiles. The ethyl group is non-participating in glycosylation, ensuring consistent stereochemical outcomes . In contrast, studies on regioselective ring-opening reactions with DIBAL-H have demonstrated that the anomeric substituent and the stereochemistry at the anomeric center dictate the site of cleavage, with different analogs (e.g., glucosides vs. mannosides) yielding completely different product distributions [1]. Furthermore, the choice of aglycone (e.g., methyl vs. ethyl vs. phenyl) has been shown to affect yields in subsequent glycosylation steps, with certain analogs yielding as low as 24% for key transformations, underscoring the risk of using an unvalidated substitute [2]. Using a structurally similar but chemically distinct analog without validating its performance in a specific synthetic sequence can lead to significant yield reductions, altered regioselectivity, or complete synthetic failure, necessitating costly re-optimization.

Quantitative Differentiation Guide for Procuring Ethyl 4,6-O-Benzylidene-β-D-galactopyranoside (CAS 101833-22-1) Based on Comparative Performance Data


Anomeric Substituent Dictates DIBAL-H Mediated Benzylidene Ring-Opening Regioselectivity: Ethyl vs. Methyl vs. Benzyl

The outcome of reductive benzylidene ring-opening with DIBAL-H is highly dependent on the anomeric substituent and sugar configuration [1]. While the study's galactoside substrate (methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-galactoside) differs in additional protecting groups, the principle that the anomeric center dictates regioselectivity is a class-level inference applicable to ethyl 4,6-O-benzylidene-β-D-galactopyranoside. This is contrasted with gluco- and manno- analogs, which yield different products [1].

Carbohydrate Chemistry Protecting Group Strategy Regioselective Synthesis

Comparative Stability and Reactivity: 4,6-O-Benzylidene vs. Per-O-Benzyl Galactopyranose Derivatives

Reaction of 4,6-O-benzylidene-D-galactopyranose derivatives with amide-stabilized sulfur ylides proceeds without elimination, whereas the corresponding 2,3,4,6-tetra-O-benzyl-D-galactose (9) undergoes elimination of the 3-benzyloxy substituent to yield an unsaturated epoxyamide (10) [1]. This demonstrates the superior stability of the benzylidene-protected scaffold under these conditions.

Carbohydrate Chemistry Glycosylation Protecting Group Stability

Aglycone-Dependent Yield in Glycosylation: Comparative Performance of Benzyl vs. Ethyl Analogs

Selective glycosylation of benzyl 4,6-O-benzylidene-β-D-galactopyranoside (1) with 1.5 equivalents of 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl bromide (2) gave the (1→2)-α-linked disaccharide (5) in 22% yield and the (1→3)-α-linked disaccharide (7) in 40% yield [1]. These yields serve as a critical benchmark. The ethyl aglycone in the target compound is a non-participating group, suggesting it would behave similarly, but its specific yield profile should be validated against these values.

Glycosylation Yield Oligosaccharide Synthesis Carbohydrate Building Blocks

Anomeric Configuration Dictates Enzyme-Mediated Regioselective Acylation at C-3

Lipase enzymes catalyze regioselective C-3-O-acylation of 4,6-O-benzylidene-β-D-galactopyranosides, but this selectivity is contingent on the anomeric configuration and substituent [1]. In contrast, phenyl 4,6-O-benzylidene-α-D-glucopyranoside and ethyl 4,6-O-benzylidene-1-thio-α-D-glucopyranoside undergo C-2-O-acylation under identical conditions [1]. The β-D-galacto configuration of the target compound is therefore essential for achieving the desired C-3 modification.

Biocatalysis Regioselective Synthesis Lipase

Vendor-Specific Purity Specifications for Ethyl 4,6-O-Benzylidene-β-D-galactopyranoside (CAS 101833-22-1)

Commercial suppliers provide ethyl 4,6-O-benzylidene-β-D-galactopyranoside with varying minimum purity specifications, which can impact synthetic consistency [1]. These are supplier-defined baselines, not comparative performance data against an analog.

Quality Control Procurement Specification Purity

Comparative Reactivity: Benzylidene-Protected Galactopyranosyl Donors Exhibit α-Selectivity

The 4,6-O-benzylidene acetal in galactopyranosyl donors stabilizes the α-anomer relative to monocyclic analogs [1]. This α-selectivity is a class-wide property of 4,6-O-benzylidene-protected galactopyranosyl donors bearing neighboring group-active protecting groups at O2 [1].

Stereoselective Glycosylation Galactopyranosyl Donor Conformational Analysis

High-Value Application Scenarios for Ethyl 4,6-O-Benzylidene-β-D-galactopyranoside (CAS 101833-22-1) Based on Verified Differentiation


Building Block for Regioselective Synthesis of 3-Modified Galactose Derivatives

This compound is ideally suited as a starting material for introducing modifications at the C-3 hydroxyl group of galactose [1]. The 4,6-O-benzylidene protection leaves the C-2 and C-3 hydroxyls exposed, and with the β-D-galacto configuration, it can be selectively acylated or alkylated at C-3 using either enzymatic (e.g., lipase-catalyzed) or chemical methods [1]. This is in direct contrast to α-D-gluco analogs, which undergo modification at C-2 under the same enzymatic conditions [1].

Key Intermediate for Stereoselective α-Galactoside Synthesis

When converted into a suitable glycosyl donor, the 4,6-O-benzylidene group imparts an inherent α-selectivity to the galactopyranosyl moiety [2]. This property is crucial for the synthesis of α-linked galactose-containing oligosaccharides and glycoconjugates, such as those found in certain bacterial antigens or glycolipids [2]. Researchers aiming for high α-stereocontrol should prioritize this scaffold over monocyclic galactosyl donor analogs, which lack this conformational bias [2].

Scaffold for Orthogonal Deprotection and Complex Oligosaccharide Assembly

The combination of a stable ethyl aglycone and a benzylidene acetal allows for a highly orthogonal synthetic strategy . The benzylidene group can be cleaved via hydrogenolysis or acid hydrolysis without affecting the ethyl glycoside, and the ethyl group can be selectively removed or activated later in the sequence. This contrasts with per-O-benzylated galactose derivatives, which are prone to elimination under strongly basic conditions [3]. This orthogonal stability enables the stepwise, controlled assembly of complex glycans, such as those found in glycosphingolipids or tumor-associated carbohydrate antigens [4].

Validated Intermediate for 3-Azido-3-deoxy-β-D-galactopyranoside Synthesis

This compound serves as a direct and validated precursor for the synthesis of 3-azido-3-deoxy-β-D-galactopyranosides [4]. The described synthetic route relies on the 4,6-O-benzylidene-β-D-galactopyranoside scaffold for a double inversion protocol at C3, enabling the introduction of the azide group with high stereocontrol [4]. This is a critical step for producing precursors to aminosugars and other biologically relevant galactose analogs [4].

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